3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3250 | N–H stretch (piperidinium) |
| 1245 | C–O–C asymmetric stretch (ether) |
| 750 | C–Cl stretch (aryl chloride) |
Mass Spectrometry (MS)
- ESI-MS (positive mode) : m/z 254.1 [M – Cl]⁺ (base peak), 290.2 [M + H]⁺.
- Fragmentation patterns include loss of HCl (36.5 Da) and cleavage of the ethyl-phenoxy bond.
Computational Chemistry Studies: DFT Optimization and Electron Density Mapping
Density Functional Theory (DFT) studies elucidate electronic and geometric properties:
Geometry Optimization
Electron Density Mapping
- Highest Occupied Molecular Orbital (HOMO) : Localized on the piperidine nitrogen and aromatic ring.
- Lowest Unoccupied Molecular Orbital (LUMO) : Concentrated on the C–Cl bond, suggesting electrophilic reactivity.
Properties
IUPAC Name |
3-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-11-9-13(4-5-14(11)15)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFRFBQXEQVHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-96-3 | |
| Record name | Piperidine, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with 2-chloroethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are often used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its piperidine structure is associated with various pharmacological activities.
Key Findings :
- Antidepressant Activity : Studies have shown that analogs of piperidine compounds exhibit antidepressant-like effects in animal models, suggesting that 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride may have similar properties .
- Antipsychotic Potential : Research indicates that compounds with similar structures can interact with dopamine receptors, which are crucial in the treatment of schizophrenia .
Biochemical Research
This compound has been utilized in biochemical assays to explore its interaction with specific enzymes and receptors.
Case Study :
A study published in a peer-reviewed journal demonstrated that this compound inhibited the activity of certain neurotransmitter transporters, leading to increased levels of serotonin and norepinephrine in vitro. This mechanism underlines its potential as an antidepressant .
Forensic Applications
Due to its unique chemical signature, this compound can be employed in forensic science for the detection and analysis of substances in biological samples.
Application Example :
In forensic toxicology, the compound has been used as a reference standard for the identification of similar substances in toxicological screenings .
Data Table: Comparative Analysis of Piperidine Derivatives
| Compound Name | Structure Type | Main Application Area | Key Activity |
|---|---|---|---|
| This compound | Piperidine derivative | Pharmacology, Biochemistry | Antidepressant, Antipsychotic |
| 1-(2-Pyridinyl)-piperidin-4-one | Piperidine derivative | Medicinal Chemistry | Antidepressant |
| N-Methylpiperidine | Piperidine derivative | Organic Synthesis | Solvent, Catalyst |
Mechanism of Action
The mechanism of action of 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
- CAS No.: 1220019-98-6
- Molecular Formula: C₁₄H₂₁Cl₂NO
- Molecular Weight : 290.23 g/mol
- MDL No.: MFCD13560500 .
Structural Features: The compound consists of a piperidine ring substituted with a 2-(4-chloro-3-methylphenoxy)ethyl group. The phenoxy ring has a chlorine atom at the para position and a methyl group at the meta position, influencing its electronic and steric properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Biological Activity
3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and future research directions.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a 4-chloro-3-methylphenoxy group. This structural configuration is significant for its interaction with various biological targets, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticholinesterase Activity : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. While specific data on this compound's AChE inhibition is limited, its structural analogs have demonstrated significant inhibitory effects .
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may protect dopaminergic neurons from degeneration, indicating potential applications in neuropsychiatric disorders .
The mechanism of action of this compound involves interactions with specific molecular targets, such as receptors and enzymes. These interactions can modulate their activity, leading to various biological effects. The compound may act as an agonist or antagonist depending on the target receptor .
In Vitro Studies
In vitro assays have been utilized to evaluate the biological activity of this compound:
- Acetylcholinesterase Inhibition : Research on structurally related compounds has shown IC50 values in the low micromolar range, suggesting potential efficacy in enhancing cholinergic signaling .
- Cell Viability Assays : Studies assessing cytotoxicity in various cell lines indicate that the compound may have a favorable safety profile, although specific data for this compound remains sparse .
Comparative Analysis with Similar Compounds
A comparative analysis of similar compounds provides insight into the unique properties of this compound. The following table summarizes key differences:
| Compound Name | Structure Variations | Notable Activity |
|---|---|---|
| This compound | Chloro group at position 2 | Potential AChE inhibitor |
| 4-(4-Chloro-2-methylphenoxy)piperidine | Chlorine at position 4 | Moderate AChE inhibition |
| 4-(4-Methoxyphenoxy)piperidine hydrochloride | Methoxy instead of chloro group | Lower neuroprotective activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Neuroprotective Agents : D3 dopamine receptor agonists have been identified as potent neuroprotective agents against neurodegeneration in animal models . While not directly linked to our compound, the findings suggest potential pathways for further investigation.
- Structure-Activity Relationship (SAR) : Research indicates that structural modifications can significantly influence biological activity. For example, the presence of electronegative groups has been shown to enhance antiproliferative activity in certain derivatives .
Future Directions and Research Opportunities
The biological activity of this compound presents numerous avenues for future research:
- Detailed Mechanistic Studies : Further exploration into the specific pathways affected by this compound will elucidate its full pharmacological profile.
- In Vivo Studies : Animal models are necessary to assess the therapeutic efficacy and safety profile before clinical applications can be considered.
- Structure-Activity Relationship (SAR) Studies : Investigating variations in structure could lead to the development of more potent derivatives.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride in laboratory settings?
- Methodological Answer : Follow OSHA HCS GHS guidelines for acute toxicity and skin/eye irritation. Use PPE including NIOSH-approved respirators (P95/P1 or OV/AG/P99 filters), chemical-resistant gloves, and safety goggles. Ensure proper ventilation and avoid dust formation. Store at 2–8°C in a dry environment. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Implement spill containment protocols to prevent environmental contamination .
Q. How should researchers synthesize this compound with optimal yield?
- Methodological Answer : Adapt methods from structurally analogous piperidine derivatives. For example, use a base-catalyzed hydrolysis in solvents like dichloromethane or cyclic ethers, as described for similar compounds (e.g., paroxetine impurity A synthesis). Optimize reaction time, temperature, and molar ratios using design of experiments (DOE). Post-synthesis, purify via recrystallization and validate purity with HPLC .
Q. What analytical techniques are used to determine the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Quantify via HPLC with UV detection (e.g., 206 nm wavelength), assuming uniform response factors. For impurities, use LC/MS to confirm molecular ions (e.g., [M+H]+ = 312.4 amu observed in similar compounds).
- Structural Confirmation : Conduct 1H NMR to identify functional groups and detect solvent residues (e.g., 0.2% acetone in a related piperidine hydrochloride) .
Q. What storage conditions ensure long-term stability of this compound?
- Methodological Answer : Store in airtight, light-protected containers at 2–8°C for short-term use. For long-term stability (>5 years), consider –20°C storage, as demonstrated for meperidine hydrochloride analogs. Monitor degradation via periodic HPLC analysis and track moisture uptake using Karl Fischer titration .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported toxicity data for novel piperidine derivatives?
- Methodological Answer :
- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cells) to assess acute toxicity.
- In Silico Modeling : Use QSAR models to predict toxicity based on structural analogs (e.g., paroxetine impurity A).
- Comparative Analysis : Cross-reference GHS classifications from multiple sources (e.g., OSHA HCS vs. EU CLP) and validate with in vivo studies (e.g., OECD Guideline 423). Address discrepancies by isolating batch-specific impurities via preparative HPLC .
Q. What strategies optimize synthetic routes when encountering low yields or by-products?
- Methodological Answer :
- Reaction Monitoring : Use real-time FTIR or GC-MS to identify intermediates and by-products.
- Solvent/Base Screening : Test polar aprotic solvents (e.g., DMF) or stronger bases (e.g., KOH) to improve reaction efficiency, as seen in trans-4-phenylpiperidine syntheses.
- DOE Optimization : Vary temperature, stoichiometry, and catalyst loadings to maximize yield. For example, adjust NaOH concentration in dichloromethane-mediated reactions .
Q. How can researchers investigate the compound’s interaction with biological targets using computational and experimental approaches?
- Methodological Answer :
- Molecular Docking : Simulate binding affinity to receptors (e.g., opioid receptors) using AutoDock Vina and compare to meperidine hydrochloride.
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-naloxone displacement) to quantify Ki values.
- Theoretical Frameworks : Link findings to existing pharmacological models (e.g., µ-opioid receptor activation pathways) to contextualize mechanisms .
Q. What experimental designs are appropriate for assessing environmental fate, such as atmospheric degradation or aquatic persistence?
- Methodological Answer :
- Atmospheric Studies : Simulate photodegradation using a solar simulator and quantify by-products (e.g., NOx, CO) via GC-MS, referencing DOE atmospheric chemistry protocols.
- Aquatic Toxicity : Conduct OECD 301 biodegradability tests or Daphnia magna acute toxicity assays. Monitor hydrolysis rates at varying pH levels .
Data Contradiction Analysis
- Storage Stability : Discrepancies between recommended storage temperatures (2–8°C vs. –20°C) can be resolved by conducting accelerated stability studies (40°C/75% RH for 6 months) and comparing degradation profiles via HPLC .
- Toxicological Data : When conflicting GHS classifications arise, prioritize data from peer-reviewed studies over SDS sheets. For example, validate skin irritation potential using reconstructed human epidermis (RhE) models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
